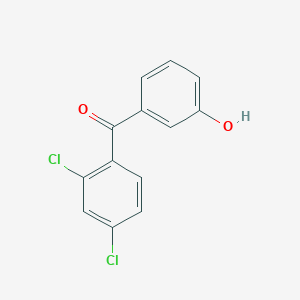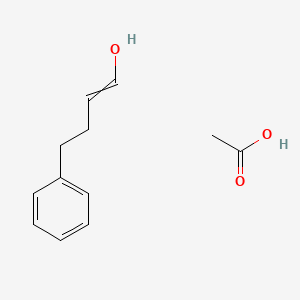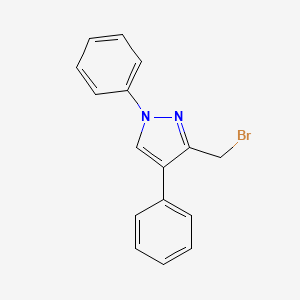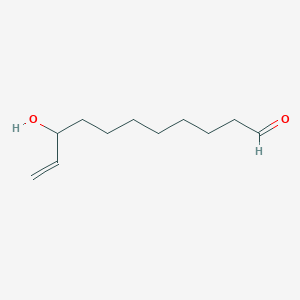![molecular formula C17H15BrIN B14509851 1-[2-(4-Iodophenyl)ethyl]quinolin-1-ium bromide CAS No. 63424-44-2](/img/structure/B14509851.png)
1-[2-(4-Iodophenyl)ethyl]quinolin-1-ium bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[2-(4-Iodophenyl)ethyl]quinolin-1-ium bromide is a chemical compound that belongs to the class of quinoline derivatives. Quinoline is a nitrogen-based heterocyclic aromatic compound, and its derivatives are known for their diverse applications in medicinal and industrial chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(4-Iodophenyl)ethyl]quinolin-1-ium bromide can be achieved through several synthetic routes. One common method involves the reaction of quinoline with 4-iodophenylethyl bromide under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the quinoline nitrogen attacks the electrophilic carbon of the bromide, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
1-[2-(4-Iodophenyl)ethyl]quinolin-1-ium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can lead to the formation of reduced quinoline derivatives.
Substitution: The iodophenyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, reduced quinoline derivatives, and substituted quinoline compounds .
科学研究应用
1-[2-(4-Iodophenyl)ethyl]quinolin-1-ium bromide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural features.
Medicine: Explored for its potential anticancer, antimicrobial, and antiviral activities.
Industry: Utilized in the development of new materials and catalysts.
作用机制
The mechanism of action of 1-[2-(4-Iodophenyl)ethyl]quinolin-1-ium bromide involves its interaction with specific molecular targets. The quinoline ring system can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound may inhibit specific enzymes or proteins involved in cellular processes, contributing to its biological activity .
相似化合物的比较
Similar Compounds
Quinoline: The parent compound with a simpler structure.
Isoquinoline: A structural isomer of quinoline with different reactivity.
Chloroquine: A quinoline derivative used as an antimalarial drug.
Uniqueness
1-[2-(4-Iodophenyl)ethyl]quinolin-1-ium bromide is unique due to the presence of the iodophenyl group, which imparts distinct chemical and biological properties. This substitution enhances its potential as a fluorescent probe and its ability to interact with biological targets .
属性
CAS 编号 |
63424-44-2 |
|---|---|
分子式 |
C17H15BrIN |
分子量 |
440.1 g/mol |
IUPAC 名称 |
1-[2-(4-iodophenyl)ethyl]quinolin-1-ium;bromide |
InChI |
InChI=1S/C17H15IN.BrH/c18-16-9-7-14(8-10-16)11-13-19-12-3-5-15-4-1-2-6-17(15)19;/h1-10,12H,11,13H2;1H/q+1;/p-1 |
InChI 键 |
GRAREARQEKZXOV-UHFFFAOYSA-M |
规范 SMILES |
C1=CC=C2C(=C1)C=CC=[N+]2CCC3=CC=C(C=C3)I.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-(2-Acetyl-4,5-dimethoxyphenyl)ethyl]but-2-enamide](/img/structure/B14509770.png)
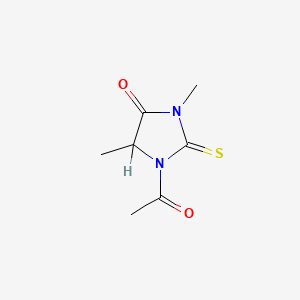
![3-[3-(2,6-Dimethylheptyl)oxiran-2-YL]but-2-enoic acid](/img/structure/B14509796.png)

![(NE)-N-[(2E)-2-hydroxyimino-1-phenyl-2-pyrimidin-4-ylethylidene]hydroxylamine](/img/structure/B14509806.png)

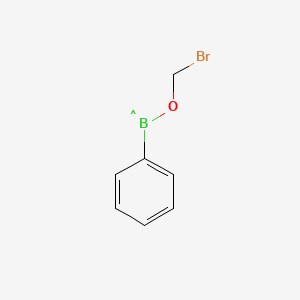

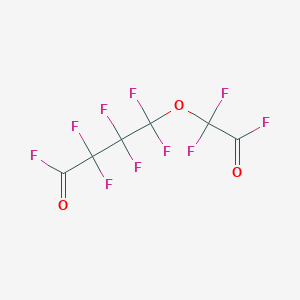
![3-[2-(Piperazin-1-yl)phenyl]propanoic acid](/img/structure/B14509819.png)
